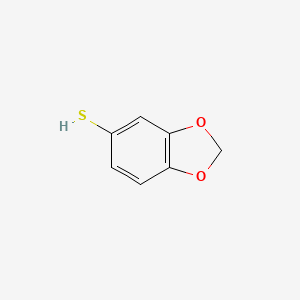

3,4-(Methylenedioxy)thiophenol

Description

Significance of Thiophenol Moiety in Organic Synthesis

Thiophenols, or benzenethiols, are a class of organosulfur compounds that are the sulfur analogues of phenols. wikipedia.org The thiophenol moiety is a versatile functional group in organic synthesis, primarily due to the high nucleophilicity of the corresponding thiophenolate anion. This property allows for efficient S-alkylation and S-arylation reactions, leading to the formation of thioethers. wikipedia.org

Cross-coupling reactions catalyzed by transition metals like palladium and copper have become a staple for constructing carbon-sulfur (C–S) bonds, a critical linkage in many pharmaceutical and materials science applications. rsc.orgrsc.org Thiophenols are excellent partners in these reactions, coupling with aryl halides to form diaryl sulfides. rsc.org Recent advancements have even led to visible-light-promoted C–S cross-coupling reactions that proceed without the need for a metal catalyst, offering a greener synthetic route. nih.gov

Furthermore, the thiol group can participate in Michael additions, adding to α,β-unsaturated carbonyl compounds to form new carbon-sulfur bonds. wikipedia.orgsrce.hr Thiophenols and their derivatives are also used in the synthesis of various bioactive molecules and can be found in pharmaceuticals such as sulfonamides and the antifungal agent butoconazole. wikipedia.org The ability of thiols to form disulfide bonds through oxidative coupling is another key reaction, important in both synthetic chemistry and biological systems. acs.org

Overview of Methylenedioxy Aromatic Compounds in Chemical Research

The methylenedioxy group, which consists of a -O-CH₂-O- linkage, is most commonly found attached to a phenyl ring, forming a 1,3-benzodioxole (B145889) structure. wikipedia.org This functional group is a prominent feature in a vast number of natural products, including safrole, and is a key structural component in various synthetic compounds. wikipedia.org

In medicinal chemistry, the methylenedioxy group is recognized for its ability to modulate the metabolic stability and electronic properties of a molecule. taylorandfrancis.comacs.org It can influence a compound's interaction with biological targets, such as enzymes and receptors. For instance, the presence of a methylenedioxy group in certain amphetamine analogues has been shown to increase their affinity for the enzyme CYP2D6. taylorandfrancis.com This moiety is also a cornerstone in the synthesis of complex molecules, acting as a precursor for various pharmaceuticals. google.comnih.gov For example, 3,4-(Methylenedioxy)phenylacetonitrile is a key intermediate in the synthesis of the alkaloid berberine (B55584) hydrochloride.

The electronic nature of the methylenedioxy group, being electron-donating, activates the aromatic ring towards electrophilic substitution. However, the rigid five-membered ring it forms also imparts steric constraints that can direct the regioselectivity of these reactions. acs.org

Historical Context of Related Methylenedioxyphenyl Structures

The history of methylenedioxyphenyl compounds is closely tied to the exploration of natural products. Safrole, a principal component of sassafras oil, is one of the most well-known naturally occurring compounds featuring the 1,3-benzodioxole core. Its discovery and subsequent chemical investigations in the 19th and early 20th centuries paved the way for understanding the chemistry of this heterocyclic system.

Early synthetic work focused on derivatives of naturally abundant starting materials. Piperonal (or heliotropin), another key methylenedioxyphenyl compound known for its pleasant aroma, can be synthesized from safrole and has served as a starting material for numerous other compounds. google.com The synthesis of 3,4-methylenedioxymethamphetamine (MDMA) from safrole was first reported in a German patent in 1912. google.comnih.gov Over the decades, synthetic routes to various methylenedioxyphenyl structures have evolved, moving from classical methods to more advanced, high-yield processes to meet research and industrial needs. acs.orggoogle.com

Research Gaps and Future Directions for 3,4-(Methylenedioxy)thiophenol Investigations

While the individual chemistries of thiophenols and methylenedioxy-aromatics are well-established, specific research into the bifunctional compound This compound is less extensive. Much of the available information positions it as a chemical intermediate. georganics.sk This points to a significant research gap and several potential avenues for future investigation.

Synthetic Applications:

Novel Ligand Development: The combination of a soft sulfur donor (thiol) and the oxygen atoms of the methylenedioxy group could make this molecule an interesting ligand for catalysis or coordination chemistry. Research could explore its use in forming novel metal complexes with unique catalytic activities.

Polymer and Materials Science: Thiol-functionalized monomers can be used in the synthesis of advanced polymers. scientific-publications.netmdpi.com Investigating the polymerization of this compound or its derivatives could lead to new materials with specialized properties, such as high refractive indices or specific affinities for metal ions. mdpi.com The thiol group allows for post-polymerization functionalization via thiol-ene "click" chemistry. acs.org

Precursor for Heterocycles: This compound is a prime starting material for synthesizing sulfur-containing heterocycles fused to the 1,3-benzodioxole ring system. These novel heterocyclic structures could be screened for biological activity.

Medicinal and Agrochemical Chemistry:

Bioactive Scaffolds: Given that both the thiophenol and methylenedioxy moieties are present in numerous bioactive compounds, this compound serves as a valuable scaffold for building new potential pharmaceutical or agrochemical agents. wikipedia.orgacs.orgontosight.ai Its derivatives could be synthesized and tested for a range of activities.

Corrosion Inhibition: Thiophenol derivatives have been studied as effective corrosion inhibitors for metals like copper, adsorbing onto the surface via a chemical bond between sulfur and the metal. tandfonline.com The specific efficacy of this compound in this application remains an unexplored area.

Mechanistic Studies:

Oxidative Coupling: Further studies on the oxidative coupling of this compound could provide insights into the formation of the corresponding disulfide. acs.org Research could explore photochemically or electrochemically driven coupling reactions, which offer environmentally benign alternatives to traditional methods. rsc.org

Functionalization Reactions: A systematic exploration of the functionalization of the thiol group in the presence of the methylenedioxy ring is needed. This includes studying its reactivity in cross-coupling reactions, Michael additions, and other standard thiol transformations to build a library of derivatives for further use. acs.orgorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-5-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c10-5-1-2-6-7(3-5)9-4-8-6/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUKSOMAQSVSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374939 | |

| Record name | 3,4-(Methylenedioxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5274-08-8 | |

| Record name | 3,4-(Methylenedioxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5274-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Methylenedioxy Thiophenol

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the thiol group directly onto the 3,4-methylenedioxybenzene core in a minimal number of steps. These methods include reduction-based protocols, coupling reactions, and direct thiolation of aromatic precursors.

Reduction-Based Protocols

A common and effective strategy for synthesizing aryl thiols is the reduction of their corresponding sulfonyl chlorides or disulfides.

The reduction of 3,4-(Methylenedioxy)benzenesulfonyl chloride is a primary example of this approach. Various reducing agents can be employed for this transformation. A classic method involves the use of zinc dust and sulfuric acid. orgsyn.org This method, while effective for many sulfonyl chlorides, requires careful temperature control to avoid poor yields. orgsyn.org Another approach utilizes triphenylphosphine (B44618) (PPh₃) in toluene, which can afford the thiophenol in high yield without the formation of disulfide byproducts. nih.gov The reaction is typically rapid, and the purification is simplified due to the differing polarities of the product and the triphenylphosphine oxide byproduct. nih.gov

Alternatively, bis(3,4-methylenedioxyphenyl) disulfide can serve as a precursor. The reduction of disulfide bonds to yield two thiol equivalents is a well-established transformation in organic chemistry. nih.govnih.gov This can be particularly useful if the disulfide is more readily accessible than the corresponding sulfonyl chloride. The reduction can be achieved using various reagents, including sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst. nih.gov

Table 1: Comparison of Reduction-Based Protocols

| Precursor | Reducing Agent(s) | Key Features |

|---|---|---|

| 3,4-(Methylenedioxy)benzenesulfonyl chloride | Zinc dust, Sulfuric acid | Classic method, requires careful temperature control. orgsyn.org |

| 3,4-(Methylenedioxy)benzenesulfonyl chloride | Triphenylphosphine | High yield, rapid reaction, simple purification. nih.gov |

| Bis(3,4-methylenedioxyphenyl) disulfide | Sodium borohydride, Nickel(II) chloride | Effective for disulfide precursors. nih.gov |

Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds. orgsyn.orglibretexts.org These reactions typically involve the coupling of an aryl halide or triflate with a sulfur source. For the synthesis of 3,4-(Methylenedioxy)thiophenol, this would involve a derivative such as 1-bromo-3,4-(methylenedioxy)benzene.

Various catalyst systems have been developed to promote these transformations. Early examples utilized catalysts like Pd(PPh₃)₄. orgsyn.org More advanced systems, such as those employing bulky phosphine (B1218219) ligands like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) or (R)-1-[(SP)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-t-Bu), have expanded the substrate scope and efficiency of these reactions. orgsyn.org A copper-catalyzed approach using CuI nanoparticles has also been reported for the synthesis of thiophenols from aryl halides and sulfur powder, followed by reduction. organic-chemistry.org

Thiolation Reactions of Aromatic Precursors

Direct thiolation involves the introduction of a thiol group onto the aromatic ring in a single step. While conceptually straightforward, these reactions can sometimes suffer from issues of regioselectivity and functional group tolerance. Research in this area aims to develop mild and selective methods for the direct C-H functionalization of aromatic compounds with sulfur reagents.

Synthesis from Thiocyanic Acid, 1,3-benzodioxol-5-yl ester

The compound this compound can be synthesized from its corresponding thiocyanate (B1210189) ester, Thiocyanic acid, 1,3-benzodioxol-5-yl ester. chemicalbook.com This method involves the conversion of the thiocyanate group (-SCN) into a thiol group (-SH). This transformation is typically achieved through reduction.

Indirect Synthesis Pathways

Indirect methods involve the synthesis of an intermediate which then undergoes a rearrangement or subsequent reaction to yield the final thiophenol product. The Newman–Kwart rearrangement is a prime example of such a pathway.

Newman–Kwart Rearrangement Strategies

The Newman–Kwart rearrangement is a thermal or catalytically-induced intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding an S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org This rearranged product can then be hydrolyzed to afford the desired thiophenol. wikipedia.orgjk-sci.com This multi-step process is a valuable method for preparing thiophenols from readily available phenols. chem-station.com

The process begins with the conversion of a phenol (B47542), in this case, 3,4-(methylenedioxy)phenol (sesamol), to an O-aryl dialkylthiocarbamate. This is typically achieved by reacting the phenol with a dialkylthiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base. orgsyn.org

The crucial step is the rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate. This is traditionally carried out at high temperatures, often between 200 and 300 °C. wikipedia.org However, recent advancements have introduced milder reaction conditions using palladium catalysis or photoredox catalysis, which can facilitate the rearrangement at ambient or lower temperatures. chem-station.comnih.gov

Finally, the resulting S-aryl thiocarbamate is hydrolyzed, typically under basic conditions with aqueous sodium hydroxide (B78521) or methanolic potassium hydroxide, to yield the final this compound. organic-chemistry.orgorgsyn.org

Table 2: Steps in the Newman–Kwart Rearrangement for this compound Synthesis

| Step | Reactant(s) | Product | Key Conditions |

|---|---|---|---|

| 1. Thiocarbamoylation | 3,4-(Methylenedioxy)phenol, N,N-Dimethylthiocarbamoyl chloride, Base | O-(3,4-Methylenedioxyphenyl) dimethylthiocarbamate | Basic conditions orgsyn.org |

| 2. Rearrangement | O-(3,4-Methylenedioxyphenyl) dimethylthiocarbamate | S-(3,4-Methylenedioxyphenyl) dimethylthiocarbamate | Thermal (high temp), wikipedia.org Pd-catalysis, chem-station.com or Photoredox catalysis nih.gov |

| 3. Hydrolysis | S-(3,4-Methylenedioxyphenyl) dimethylthiocarbamate | This compound | Basic hydrolysis (e.g., NaOH or KOH) organic-chemistry.orgorgsyn.org |

Leuckart Thiophenol Reaction Analogues

The Leuckart thiophenol reaction and its analogues represent a classic and versatile method for the synthesis of thiophenols from anilines. organic-chemistry.orgwikipedia.org This reaction typically involves the diazotization of an aniline, followed by reaction with a xanthate and subsequent hydrolysis to yield the corresponding thiophenol. organic-chemistry.orgwikipedia.org

In the context of synthesizing this compound, the starting material would be 3,4-methylenedioxyaniline. prepchem.commdpi.com The general pathway involves the following key steps:

Diazotization: 3,4-methylenedioxyaniline is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid, to form the corresponding diazonium salt. wikipedia.org

Xanthate Formation: The diazonium salt is then reacted with a potassium alkyl xanthate, such as potassium ethylxanthate. wikipedia.orgmasterjeeclasses.com This results in the formation of an aryl xanthate intermediate.

Hydrolysis: The final step is the hydrolysis of the aryl xanthate, typically under basic conditions, to afford this compound. organic-chemistry.orgwikipedia.org

The Leuckart reaction is a valuable tool in organic synthesis, providing a reliable route to thiophenols that might otherwise be difficult to prepare. acs.org

Conversion from Phenols via Thiocarbamates

An alternative and widely used method for the synthesis of thiophenols, including this compound, is the conversion of the corresponding phenol, in this case, 3,4-methylenedioxyphenol. wikipedia.orgorgsyn.org This multi-step process prominently features the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org

The sequence of reactions is as follows:

Formation of O-Aryl Thiocarbamate: The phenol is first reacted with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form an O-aryl thiocarbamate. wikipedia.orgjk-sci.com

Newman-Kwart Rearrangement: The O-aryl thiocarbamate is then subjected to thermal rearrangement. wikipedia.orgjk-sci.com This intramolecular reaction involves the migration of the aryl group from the oxygen atom to the sulfur atom, yielding an S-aryl thiocarbamate. wikipedia.org This step is the core of the Newman-Kwart rearrangement and is driven by the formation of a more thermodynamically stable C=O bond from a C=S bond. organic-chemistry.orgjk-sci.com

Hydrolysis: Finally, the S-aryl thiocarbamate is hydrolyzed, usually with a strong base like potassium hydroxide, to produce the desired thiophenol. wikipedia.orgorgsyn.org

This method is particularly useful as phenols are often more readily available than the corresponding anilines required for the Leuckart reaction. acs.org

Reactions Involving Aryl Halides and Sulfur Sources

The direct conversion of aryl halides to thiophenols provides another important synthetic avenue. For the synthesis of this compound, a suitable starting material would be a 3,4-methylenedioxy-substituted halobenzene, such as 4-bromo-1,2-methylenedioxybenzene.

Several approaches can be employed for this transformation:

Reaction with Metal Hydrosulfides: A straightforward method involves the nucleophilic aromatic substitution of the halide with a metal hydrosulfide, such as sodium hydrosulfide. google.com This reaction is typically carried out in a polar aprotic solvent. google.com

Copper-Catalyzed Cross-Coupling: Copper-catalyzed cross-coupling reactions have emerged as powerful tools for C-S bond formation. organic-chemistry.org In this approach, an aryl iodide can be coupled with elemental sulfur in the presence of a copper(I) iodide (CuI) catalyst. The resulting intermediate is then reduced with a reducing agent like sodium borohydride to give the thiophenol. organic-chemistry.org

Palladium-Catalyzed Thiolation: Palladium catalysts can also be utilized to mediate the coupling of aryl halides with a sulfur source. These reactions often offer high efficiency and functional group tolerance.

These methods are advantageous as they start from readily available aryl halides and offer a direct route to the target thiophenol.

Electrochemical Synthesis Methods

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. rsc.orgresearchgate.net These techniques can avoid the use of harsh reagents and often proceed with high atom economy. rsc.org For the synthesis of aryl thiols, electrochemical approaches can be applied in several ways:

Reduction of Sulfonyl Chlorides: One method involves the electrochemical reduction of the corresponding arylsulfonyl chloride. In the case of this compound, this would start from 3,4-methylenedioxybenzenesulfonyl chloride.

Oxidative Coupling: Electrochemical oxidative C-H/S-H cross-coupling reactions have been developed to form C-S bonds. rsc.org While often used to synthesize vinyl sulfides, the underlying principles can be adapted for the synthesis of aryl thiols.

Thiol-Disulfide Exchange: Electrochemical methods can also promote thiol-disulfide exchange reactions, which could be part of a synthetic sequence to obtain the desired thiophenol. chimicatechnoacta.ru

Electrosynthesis is a rapidly developing field that holds promise for more sustainable and efficient chemical production. beilstein-journals.orgrsc.org

Optimization of Synthetic Routes

To improve the practicality and efficiency of synthesizing this compound, optimization of the synthetic routes is crucial. This involves strategies to enhance yields and modulate reaction conditions.

Yield Enhancement Strategies

Several strategies can be employed to improve the yield of the desired product:

For Leuckart-type Reactions: The yield of the Leuckart reaction can sometimes be improved by carefully controlling the reaction conditions and the purity of the starting materials. mdpi.com The use of microwave irradiation has been shown to significantly increase the yield in some Leuckart reductive amination reactions, a related process. mdpi.com

For Newman-Kwart Rearrangement: In the Newman-Kwart rearrangement, the use of electron-rich substrates can lead to higher yields under milder, oxidative conditions. ucl.ac.ukkiku.dk For thermally driven rearrangements, careful control of the high temperatures is necessary to avoid decomposition and side reactions. nih.gov

For Aryl Halide Reactions: In copper-catalyzed reactions of aryl iodides with sulfur, the choice of solvent and base can be critical for achieving high yields. organic-chemistry.org

Table 1: Comparison of Yields for Different Synthetic Methods

| Synthetic Method | Starting Material | Key Reagents | Reported Yield |

| Leuckart Reaction Analogue | 3,4-Methylenedioxyaniline | NaNO₂, H⁺, KSC(S)OEt, Base | Variable |

| Newman-Kwart Rearrangement | 3,4-Methylenedioxyphenol | (CH₃)₂NCSCl, Heat, KOH | Good to Excellent acs.orgucl.ac.uk |

| Copper-Catalyzed Coupling | 4-Iodo-1,2-methylenedioxybenzene | CuI, S, NaBH₄ | Good to Excellent organic-chemistry.org |

Note: Yields can vary significantly based on specific reaction conditions and substrate purity.

Reaction Condition Modulation (Temperature, Solvent, Catalyst)

The conditions under which a reaction is performed play a pivotal role in its outcome.

Temperature: The Newman-Kwart rearrangement traditionally requires very high temperatures, often exceeding 200 °C. nih.govresearchgate.net However, recent developments have shown that the use of photothermal conversion with materials like carbon black can facilitate the reaction at milder temperatures. nih.gov Similarly, oxidative versions of the Newman-Kwart rearrangement can proceed at or near room temperature. kiku.dk

Solvent: The choice of solvent can significantly impact reaction rates and mechanisms. acs.org In the Newman-Kwart rearrangement, polar solvents can stabilize the zwitterionic intermediate, leading to improved yields compared to nonpolar solvents. organic-chemistry.org For reactions involving aryl halides, polar aprotic solvents like DMF are often used. google.comorganic-chemistry.org

Catalyst: The development of novel catalysts is a key area of research for optimizing synthetic routes. In the Newman-Kwart rearrangement, palladium catalysts and organic photoredox catalysts have been shown to enable the reaction to proceed at much lower temperatures. wikipedia.orgnih.gov For the conversion of aryl halides, the use of copper nanoparticles as catalysts can offer high selectivity in the absence of ligands and organic solvents. organic-chemistry.org Iron-based catalysts have also been reported to mediate the Newman-Kwart rearrangement under oxidative conditions. acs.orgucl.ac.uk

Table 2: Influence of Catalysts on Newman-Kwart Rearrangement Temperature

| Catalyst | Reaction Temperature |

| None (Thermal) | > 200 °C nih.govresearchgate.net |

| Palladium Catalyst | ~100 °C wikipedia.org |

| Organic Photoredox Catalyst | Room Temperature kiku.dknih.gov |

| Iron(II)/Persulfate | 45 °C acs.org |

By carefully selecting and optimizing these reaction parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Isolation and Purification Techniques

Following the synthesis of this compound, the crude product typically exists in a mixture containing unreacted starting materials, reagents, solvents, and byproducts. Therefore, a multi-step purification process is essential to isolate the target compound with a high degree of purity. The selection of techniques is guided by the physical and chemical properties of this compound and the impurities present. Common methods employed include extraction, distillation, chromatography, and crystallization, often used in combination.

Liquid-Liquid Extraction

Initial workup of the reaction mixture often involves liquid-liquid extraction to separate the thiophenol from aqueous-soluble impurities. The crude reaction mixture is typically diluted with an organic solvent, such as ethyl acetate (B1210297) or diethyl ether, and washed with water or a brine solution. In a procedure for a related compound, 3,4-(methylenedioxy)aniline, the reaction product was extracted using ethyl acetate. chemicalbook.com For thiophenols, which are weakly acidic, washing with a dilute, mild base can remove more acidic impurities, while a subsequent wash with a dilute acid can remove basic byproducts. Care must be taken to avoid strong basic conditions which could deprotonate the thiophenol and move it into the aqueous layer. Following extraction, the combined organic layers are dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before the solvent is removed under reduced pressure. chemicalbook.comacs.org

Distillation

Distillation is a primary method for purifying liquid thiophenols, leveraging differences in boiling points between the desired product and impurities. Given that this compound has a reported boiling point of 112 °C at a reduced pressure of 5.8 mmHg, vacuum distillation is the preferred method. This technique allows for distillation at a lower temperature, preventing potential degradation of the thermally sensitive thiol group.

In a process for the closely related 3,4-methylenedioxyphenol, high-vacuum distillation was employed to yield a white crystalline powder with a purity of 99.5% as determined by High-Performance Liquid Chromatography (HPLC). google.com Similarly, a general procedure for purifying thiophenol involves steam distillation of the crude product, followed by separation from the aqueous phase, drying, and subsequent fractional distillation. orgsyn.org This two-step distillation process is effective at removing both volatile and non-volatile impurities.

Table 1: Physical Properties for Purification of this compound

| Property | Value | Notes |

|---|---|---|

| CAS Number | 5274-08-8 | scbt.com |

| Molecular Formula | C₇H₆O₂S | scbt.com |

| Molecular Weight | 154.19 g/mol | chemicalbook.com |

| Boiling Point | 112 °C / 5.8 mmHg | Enables purification by vacuum distillation. |

This table presents key physical data relevant to the purification of this compound.

Chromatographic Methods

Column chromatography is a highly effective technique for separating compounds with similar polarities. For the purification of thiophenol derivatives, silica (B1680970) gel is a commonly used stationary phase. core.ac.uk The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of ethyl acetate and hexane (B92381) is frequently used for related aromatic sulfur compounds. core.ac.uk For instance, in the synthesis of a thiophenol precursor, the crude product was purified by chromatography on a silica gel column using a 1:12 mixture of ethyl acetate and hexane. mdpi.com The fractions are typically monitored by Thin-Layer Chromatography (TLC) to identify and combine those containing the pure product.

High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can be used for final polishing to achieve very high purity levels. A patent for the synthesis of 3,4-methylenedioxyphenol reports using HPLC to confirm a final purity of 99.7%. google.com

Crystallization

If this compound is a solid at room temperature or forms a stable crystalline solid, recrystallization is an excellent final purification step. This method relies on the principle that the desired compound is soluble in a hot solvent but less soluble at cooler temperatures, while impurities remain in solution. A procedure for purifying 3,4-(methylenedioxy)aniline, a structurally similar compound, involves crystallization from petroleum ether. chemicalbook.com The selection of an appropriate solvent or solvent mixture is determined empirically to maximize the recovery of pure crystals. Melt crystallization, which involves cooling a liquid substance until the pure compound crystallizes, is another potential high-purity technique for thiophenes that avoids the use of solvents. google.com

Table 2: Summary of Purification Techniques for Thiophenol-Related Compounds

| Technique | Description | Typical Application | Reference |

|---|---|---|---|

| Vacuum Distillation | Distillation under reduced pressure. | Primary purification of liquids to separate components with different boiling points. | google.com |

| Steam Distillation | Distillation in a current of steam. | Useful for separating volatile, water-immiscible compounds from non-volatile residues. | orgsyn.org |

| Column Chromatography | Separation based on differential adsorption on a solid phase (e.g., silica gel). | Isolation from byproducts with similar polarity. | core.ac.ukmdpi.com |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. | Final purification step for solid compounds. | chemicalbook.comgoogle.com |

| Liquid-Liquid Extraction | Partitioning compounds between two immiscible liquid phases. | Initial workup to remove water-soluble or acid/base-soluble impurities. | chemicalbook.com |

This table summarizes common laboratory techniques applicable to the purification of this compound, based on procedures for analogous compounds.

Chemical Reactivity and Transformation of 3,4 Methylenedioxy Thiophenol

Reactivity of the Thiol Group

The sulfur atom of the thiol group is highly reactive, participating in both oxidation and nucleophilic substitution and addition reactions.

Thiols are readily oxidized to disulfides, and this transformation is a fundamental reaction of this functional group. It is anticipated that 3,4-(Methylenedioxy)thiophenol would undergo similar oxidative coupling to form bis(3,4-methylenedioxyphenyl) disulfide.

The photooxidative coupling of thiophenol derivatives to disulfides is a known process that can proceed via a clean and economical pathway. nih.govresearchgate.net For substituted thiophenols, irradiation can lead to the formation of disulfides as the major photoproducts. nih.gov The mechanism is suggested to involve the electronically excited thiolate form of the thiophenol. nih.gov The reaction's efficiency is often dependent on the pH and the excitation wavelength. nih.gov It is plausible that this compound would follow a similar mechanism, where irradiation in a suitable solvent would lead to the formation of the corresponding disulfide. The presence of the electron-donating methylenedioxy group might influence the electronic properties of the thiophenol and, consequently, the kinetics and efficiency of the photooxidative coupling.

The aerobic oxidation of thiols to disulfides presents an environmentally friendly synthetic route. This transformation can be catalyzed by various systems, including metal-organic frameworks and iodine. bohrium.comnih.gov The general mechanism often involves the formation of a thiyl radical, which then dimerizes to form the disulfide. bohrium.com For instance, iron-based metal-organic frameworks can act as redox catalysts in the aerobic oxidation of thiols by facilitating the formation of a thiyl radical through a single electron transfer from the thiol to the metal center. This radical then undergoes self-coupling to yield the disulfide, and the catalyst is regenerated by molecular oxygen. bohrium.com It is expected that this compound would be susceptible to aerobic oxidation in the presence of a suitable catalyst and an oxygen source.

Table 1: Representative Conditions for Aerobic Oxidation of Thiols

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| Iron Metal-Organic Framework | Air | Acetonitrile | 60 | High |

| Iodine | Oxygen | Ethyl Acetate (B1210297) | 70 | >66 |

This table presents generalized conditions for the aerobic oxidation of thiols based on existing literature and does not represent specific experimental data for this compound.

The thiol group is acidic and can be deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and can participate in a variety of reactions.

The thiolate anion derived from this compound is expected to be a strong nucleophile, capable of attacking a wide range of electrophilic centers. nih.gov In biological systems, the thiolate side chain of cysteine residues is a common target for electrophiles. nih.gov The reactivity of a thiolate is governed by the principles of Hard and Soft, Acids and Bases (HSAB) theory, which suggests that soft nucleophiles like thiolates will preferentially react with soft electrophiles. nih.gov Therefore, the thiolate of this compound would readily participate in nucleophilic substitution reactions with alkyl halides and other substrates bearing good leaving groups.

The Thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, and it is a highly efficient method for the formation of carbon-sulfur bonds. nih.govsrce.hr This reaction is typically catalyzed by a base, which deprotonates the thiol to generate the more nucleophilic thiolate anion. nih.gov The rate and equilibrium of the Thia-Michael reaction are influenced by several factors, including the nature of the Michael acceptor, the basicity of the thiol, and the reaction conditions. nih.govacs.org It is highly probable that this compound would readily undergo Thia-Michael additions with various Michael acceptors such as acrylates, enones, and maleimides. The electron-donating methylenedioxy group could potentially increase the nucleophilicity of the thiolate, thereby influencing the reaction kinetics.

Table 2: Factors Influencing Thia-Michael Addition Reactions

| Factor | Influence on Reaction |

| Michael Acceptor | The electron deficiency of the double bond affects the rate of addition. |

| Thiol Basicity | More acidic thiols form thiolates more readily, which can increase the reaction rate. |

| Catalyst | The choice of base can influence the rate of thiolate formation and the overall reaction kinetics. |

| Solvent | Polar solvents can promote the formation of thiolates and influence the reaction rate. |

This table outlines general factors that affect the Thia-Michael addition, which are applicable to this compound based on established chemical principles.

Nucleophilic Reactions Involving the Thiolate Anion

Reactions with Metal Centers for Complexation

The sulfur atom in this compound, present as a thiol group, is a soft donor and readily interacts with various metal centers to form coordination complexes, specifically thiolates. This reactivity is central to its role in coordination chemistry and catalysis. The deprotonated form, the thiolate, is a potent nucleophile and ligand.

Transition metal complexes involving thiophenol and its derivatives have been studied to understand bonding and reactivity. For instance, tungsten complexes such as W(phen)(CO)₂(SPh)₂ (where phen is 1,10-phenanthroline (B135089) and SPh is thiophenolate) have been shown to react with nitric oxide (*NO) to yield nitrosyl thiolate complexes. researchgate.net This demonstrates the capacity of the thiolate ligand to coordinate with a metal center while also participating in redox chemistry.

| Metal Complex | Reactant | Product | Observation |

| W(phen)(CO)₂(SPh)₂ | *NO | W(phen)(CO)₂(NO)(SPh) | Formation of a nitrosyl thiolate complex. researchgate.net |

| Ruthenium Catalyst | Thiol | Ru-Thiol Complex | Reversible coordination; thiol acts as a transient cooperative ligand, affecting reaction rate and selectivity. nih.gov |

Formation of Thioethers and other Organosulfur Compounds

The thiol group of this compound is a versatile functional group for the synthesis of a variety of organosulfur compounds, most notably thioethers (also known as sulfides). The formation of the C-S bond to create a thioether is a common transformation in organic synthesis. acsgcipr.org

A primary method for thioether synthesis involves the deprotonation of the thiol to form the corresponding thiolate, which is an excellent nucleophile. masterorganicchemistry.com This thiolate can then react with alkyl halides via an Sₙ2 mechanism to yield the corresponding thioether. masterorganicchemistry.comwikipedia.org This reaction is analogous to the Williamson ether synthesis.

Beyond simple alkylation, transition-metal-catalyzed C–S cross-coupling reactions are a major route for preparing aryl thioethers. taylorandfrancis.com These methods allow for the coupling of thiols with various organic electrophiles. Another established method involves the reaction of thiols with alcohols that possess an electron-donor group in the α- or β-position, catalyzed by a Lewis acid like zinc chloride. google.com Thiols also readily undergo Michael addition to α,β-unsaturated carbonyl compounds to form thioethers. wikipedia.org

Furthermore, thiols can be oxidized, typically under mild conditions and often in the presence of a base, to form disulfides. This is a reversible process, with the disulfide being reducible back to the thiol. wikipedia.org

| Reaction Type | Reactants | Product | Key Features |

| Sₙ2 Alkylation | Thiolate + Alkyl Halide | Thioether | Strong nucleophile (thiolate) displaces a halide. masterorganicchemistry.com |

| Michael Addition | Thiol + α,β-Unsaturated Carbonyl | Thioether | Conjugate addition of the thiol to an activated double bond. wikipedia.org |

| Lewis Acid Catalysis | Thiol + Activated Alcohol | Thioether | Facilitated by a Lewis acid catalyst (e.g., ZnCl₂). google.com |

| Oxidation | Thiol (+ Base, O₂) | Disulfide | Forms a sulfur-sulfur bond; reversible reaction. wikipedia.org |

Reactivity of the Methylenedioxy Ring System

Ring Opening Reactions

The 1,3-benzodioxole (B145889) (methylenedioxy) ring, while generally stable, can undergo ring-opening reactions under specific conditions, leading to the formation of catechol derivatives.

The methylenedioxy ring can be cleaved by the nucleophilic attack of thiolate ions. Research has shown that aromatic methylenedioxy compounds that contain electron-withdrawing groups can react with sodium methoxide (B1231860) and thiols in dimethyl sulfoxide (B87167) (DMSO). documentsdelivered.com This reaction results in the regioselective attack of the thiolate on the methylene (B1212753) carbon of the dioxole ring. documentsdelivered.comresearchgate.net The cleavage yields 3- and 4-hydroxybenzene derivatives, effectively converting the protected catechol back into substituted phenols. documentsdelivered.com This transformation highlights a key reactivity pathway for the methylenedioxy group under nucleophilic conditions.

The methylenedioxy ring is susceptible to attack by highly reactive oxygen species, such as the hydroxyl radical (•OH). acs.org The hydroxyl radical is a potent and nonselective oxidant that can react with a wide range of organic compounds. nih.gov Studies on (methylenedioxy)phenyl compounds have demonstrated that hydroxyl radicals can mediate the demethylenation of the ring. This process involves the abstraction of a hydrogen atom from the methylene bridge, initiating a cascade of reactions that ultimately leads to the cleavage of the ring and formation of a catechol derivative. acs.org This reaction is significant in the context of the metabolism and potential environmental degradation of compounds containing this moiety. usgs.gov

Electrophilic Aromatic Substitution on the Benzodioxole Core

The 1,3-benzodioxole ring system is electron-rich due to the electron-donating effects of the two oxygen atoms, which are in conjugation with the aromatic ring. Consequently, the ring is activated towards electrophilic aromatic substitution (EAS). hu.edu.jo The directing effect of both the methylenedioxy group and the thiol group must be considered for this compound.

Both the ether-like oxygens of the methylenedioxy group and the sulfur of the thiol group are ortho, para-directors. In this specific molecule, the thiol is at position 1, and the methylenedioxy group spans positions 3 and 4. The positions available for substitution on the aromatic ring are 2, 5, and 6.

Position 6: This position is ortho to the thiol group and meta to the methylenedioxy group.

Position 2: This position is ortho to the thiol group and ortho to one of the methylenedioxy oxygens.

Position 5: This position is para to the thiol group and ortho to the other methylenedioxy oxygen.

Given that both substituents strongly activate the ring and direct to overlapping positions (especially position 5, which is para to the thiol and ortho to the ring oxygen), electrophilic substitution is expected to occur readily at the available ortho and para positions relative to the thiol group. Standard EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation can be performed, although the specific conditions must be chosen carefully to avoid oxidation of the sensitive thiol group. mnstate.edumasterorganicchemistry.com For instance, strong oxidizing conditions often present in nitration or sulfonation could convert the thiol to a sulfonic acid or other oxidized sulfur species.

Functionalization of the Aromatic Ring

The presence of the 1,3-benzodioxole moiety, also known as the methylenedioxy group, renders the aromatic ring of this compound highly activated towards electrophilic aromatic substitution. This functional group is a powerful ortho, para-director. Similarly, the thiol group is also an activating ortho, para-director. The interplay of these two groups dictates the regioselectivity of substitution reactions. The positions most susceptible to electrophilic attack are those that are ortho and para to these activating groups. Specifically, the 6-position is para to one of the oxygen atoms of the methylenedioxy bridge and ortho to the thiol group, making it a highly probable site for substitution. The 2-position is ortho to both the thiol group and an oxygen of the methylenedioxy group, and the 5-position is ortho to the other oxygen of the methylenedioxy group and para to the thiol group, also representing activated sites.

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively reported in the available literature. However, the reactivity can be inferred from studies on the closely related compound, 1,3-benzodioxole.

Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. For 1,3-benzodioxole, nitration with nitric acid in acetic acid leads to the formation of 5-nitro-1,3-benzodioxole (B1580859) researchgate.netorganic-synthesis.com. By analogy, the nitration of this compound is predicted to yield primarily 6-nitro-3,4-(methylenedioxy)thiophenol. The reaction would proceed by the generation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, which is then attacked by the electron-rich aromatic ring.

Friedel-Crafts Acylation: Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst organic-chemistry.orgnih.govsapub.org. Studies on 1,3-benzodioxole have shown that it undergoes Friedel-Crafts acylation to yield the corresponding ketone wikipedia.org. For instance, the acylation of 1,3-benzodioxole with propionic anhydride can be catalyzed by various Lewis and Brønsted acids wikipedia.org. It is therefore anticipated that this compound would react similarly, for example with acetyl chloride in the presence of aluminum chloride, to produce 6-acetyl-3,4-(methylenedioxy)thiophenol.

The following table summarizes the predicted outcomes of electrophilic aromatic substitution reactions on this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3,4-(methylenedioxy)thiophenol |

| Bromination | Br₂, FeBr₃ | 6-Bromo-3,4-(methylenedioxy)thiophenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-3,4-(methylenedioxy)thiophenol |

| Sulfonation | SO₃, H₂SO₄ | This compound-6-sulfonic acid |

The introduction of a halogen atom onto the aromatic ring of this compound via electrophilic halogenation provides a handle for further functionalization through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds youtube.com.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate organic-synthesis.comnih.govyoutube.comrsc.org. A halogenated derivative of this compound, such as 6-bromo-3,4-(methylenedioxy)thiophenol, could be coupled with a variety of aryl or vinyl boronic acids or esters to generate more complex molecular architectures. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst youtube.com.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines wikipedia.orgorganic-chemistry.orglibretexts.org. A halogenated this compound derivative could be reacted with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to afford the corresponding N-aryl or N-heteroaryl derivatives. This reaction is of significant importance in medicinal chemistry for the synthesis of pharmacologically active compounds.

The table below illustrates the potential applications of metal-catalyzed cross-coupling reactions for the further derivatization of a halogenated this compound intermediate.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Predicted Product |

| Suzuki-Miyaura Coupling | 6-Bromo-3,4-(methylenedioxy)thiophenol | Phenylboronic acid | Pd(PPh₃)₄, Base | 6-Phenyl-3,4-(methylenedioxy)thiophenol |

| Buchwald-Hartwig Amination | 6-Bromo-3,4-(methylenedioxy)thiophenol | Morpholine | Pd₂(dba)₃, BINAP, Base | 4-(3,4-(Methylenedioxy)phenylthio)morpholine |

| Sonogashira Coupling | 6-Iodo-3,4-(methylenedioxy)thiophenol | Phenylacetylene | Pd(PPh₃)₂, CuI, Base | 6-(Phenylethynyl)-3,4-(methylenedioxy)thiophenol |

| Heck Coupling | 6-Bromo-3,4-(methylenedioxy)thiophenol | Styrene | Pd(OAc)₂, P(o-tol)₃, Base | 6-Styryl-3,4-(methylenedioxy)thiophenol |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,4-(Methylenedioxy)thiophenol, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide a complete picture of the proton and carbon framework and their connectivity.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylenedioxy protons, and the thiol proton.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons form a coupled spin system.

H-2: This proton is adjacent to the thiol group and is expected to appear as a doublet.

H-5: This proton is ortho to the thiol group and would likely appear as a doublet of doublets, being coupled to both H-2 and H-6.

H-6: This proton is situated between two oxygen-linked carbons and is expected to be a doublet.

The methylenedioxy group (-O-CH₂-O-) characteristically presents as a sharp singlet, as the two protons are chemically equivalent. The thiol proton (-SH) also typically appears as a singlet, although its chemical shift can be variable and influenced by solvent, concentration, and temperature. In the parent compound, thiophenol, the thiol proton signal appears around 3.40 ppm. chemicalbook.com The aromatic protons of thiophenol typically resonate in the range of 7.0 to 7.4 ppm. chemicalbook.com The methylenedioxy protons in 1,3-benzodioxole (B145889) derivatives are typically observed around 5.9-6.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| SH | ~3.4 | Singlet (s) |

| O-CH₂-O | ~5.9-6.0 | Singlet (s) |

| Aromatic H | ~6.7-7.2 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. The spectrum for this compound would show seven distinct signals, corresponding to each unique carbon atom in the structure.

Aromatic Carbons: Six signals are expected for the benzene ring carbons. Two of these are quaternary (C-3 and C-4), bonded to the methylenedioxy group, and one is the carbon attached to the thiol group (C-1). The remaining three are protonated carbons (C-2, C-5, C-6). The chemical shifts are influenced by the electron-donating effect of the methylenedioxy group and the properties of the thiol substituent. In thiophenol, the carbon attached to the sulfur atom resonates around 130 ppm. chemicalbook.com

Methylenedioxy Carbon: A single signal is expected for the methylene (B1212753) (-CH₂-) carbon of the dioxole ring, typically appearing around 101-102 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-S (C1) | ~128-132 |

| C-H (Aromatic) | ~110-125 |

| C-O (C3, C4) | ~145-150 |

| O-CH₂-O | ~101-102 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent aromatic protons, confirming their relative positions on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of the aromatic protons (H-2, H-5, H-6) and the methylenedioxy protons to their respective carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For this compound, HMBC would show correlations from the methylenedioxy protons to the adjacent aromatic carbons (C-3 and C-4), and from the aromatic protons to neighboring carbons, thereby confirming the substitution pattern of the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, key expected absorption bands include:

S-H Stretch: A characteristic weak absorption band is expected in the region of 2550–2600 cm⁻¹. The S-H stretching vibration in thiophenol is often observed around 2575 cm⁻¹. acs.orgnih.gov

Aromatic C-H Stretch: Absorption bands typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450–1600 cm⁻¹ region. In benzodioxole derivatives, characteristic bands appear around 1581 and 1496 cm⁻¹. researchgate.net

C-O-C Asymmetric & Symmetric Stretch: The methylenedioxy group gives rise to strong, characteristic bands from the C-O-C stretching vibrations, typically found around 1250 cm⁻¹ and 1040 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to specific bands in the 800-900 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| S-H Stretch | 2550-2600 | Weak |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1040 | Strong |

| C-H Out-of-Plane Bend | 800-900 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to show:

S-H Stretch: The S-H stretching vibration, though weak in the IR spectrum, often gives a more readily observable signal in the Raman spectrum, expected around 2575 cm⁻¹. nih.gov

Aromatic Ring Vibrations: The C-C stretching vibrations of the aromatic ring are typically strong in Raman spectra. A prominent band around 1573-1585 cm⁻¹ is characteristic of thiophenol. nih.govacs.org A strong ring "breathing" mode is also expected around 1000 cm⁻¹.

C-S Stretch: The carbon-sulfur stretching vibration is expected in the 600–800 cm⁻¹ range.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| S-H Stretch | ~2575 | Medium-Weak |

| Aromatic C=C Stretch | ~1575-1585 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-S Stretch | 600-800 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns upon ionization. For this compound, which has a molecular formula of C₇H₆O₂S and a molecular weight of approximately 154.18 g/mol , MS provides definitive confirmation of its identity. georganics.skgeorganics.sk

In a mass spectrometer, the molecule is ionized, forming a molecular ion (M⁺) whose m/z corresponds to the molecular weight of the compound. Due to the stable aromatic ring, the molecular ion peak for aromatic compounds is typically strong. libretexts.org The molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a "fingerprint" that helps in structural confirmation.

While specific experimental fragmentation data for this compound is not detailed in the provided search results, predicted data for various ionized adducts are available. uni.lu These adducts are formed by the association of the analyte molecule with ions present in the mass spectrometer source, such as H⁺ or Na⁺.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 155.01613 |

| [M+Na]⁺ | 176.99807 |

| [M-H]⁻ | 153.00157 |

| [M]⁺ | 154.00830 |

The fragmentation pattern of the 3,4-methylenedioxy-phenyl core is well-documented for related compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). nih.govresearchgate.netcore.ac.uk In these molecules, a common fragmentation pathway involves the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl-type cation. core.ac.uk A similar fragmentation for this compound would be expected, alongside cleavages related to the thiol group.

High-Resolution Mass Spectrometry (HRMS) is an advanced form of MS that measures the m/z of ions with very high accuracy (typically to four or more decimal places). nih.govsfrbm.org This precision allows for the determination of the exact elemental formula of a compound from its measured mass. While conventional MS might identify a molecule with a nominal mass of 154, HRMS can distinguish C₇H₆O₂S from other potential formulas that have the same nominal mass.

For this compound (C₇H₆O₂S), the predicted monoisotopic mass is 154.00885 Da. uni.lu An experimental HRMS measurement yielding a mass very close to this value would provide unambiguous confirmation of the compound's elemental composition. This technique is particularly valuable in the analysis of complex mixtures or in metabolic studies, where it can differentiate between a parent compound and its metabolites, which may only differ by a single atom. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons and the presence of non-bonding electrons (lone pairs).

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the aromatic benzene ring, which is substituted with both a methylenedioxy group and a thiol group. The key transitions include:

π → π* transitions: These are high-energy transitions characteristic of the aromatic π-system. The substitution on the benzene ring influences the exact wavelength and intensity of these absorptions.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the sulfur atom's lone pairs into an anti-bonding π* orbital of the aromatic ring.

While the specific absorption maxima (λmax) for this compound are not available in the search results, studies on related thiophenol and thiophene (B33073) derivatives demonstrate the utility of UV-Vis spectroscopy. For instance, research on thiophenol-substituted molecules shows how the number and position of substituents can tune the photochemical properties and absorption wavelengths. researchgate.net Furthermore, spectroelectrochemical studies on substituted thiophenes have utilized UV-Vis-NIR to identify and characterize cationic intermediates and oxidation products, revealing details about their electronic structure. nih.gov

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Structural Origin |

|---|---|---|

| π → π | Bonding π to Antibonding π | Aromatic Ring System |

| n → π | Non-bonding (S lone pair) to Antibonding π | Thiol Group conjugated with Aromatic Ring |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can calculate bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state.

A crystal structure for this compound was not found in the provided search results. However, the technique has been successfully applied to structurally related compounds, demonstrating its applicability. For example, the crystal structure of (+/-)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane hydrochloride (MDMA), which contains the same 3,4-(methylenedioxy)phenyl core, has been determined by XRD. nih.gov This analysis revealed detailed conformational information, such as the relationship between the N-methyl group and the alpha-methyl group. nih.gov

Similarly, XRD has been used to elucidate the structures of other thiophene and thiophenol derivatives, providing insight into their molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.govrsc.org If a suitable single crystal of this compound were grown, XRD analysis would yield precise data on the planarity of the benzodioxole ring system and the orientation of the thiol group relative to the aromatic ring.

Compound Index

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is widely applied to organic molecules to predict geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.net For aromatic sulfur compounds, DFT has proven to be an excellent tool for explaining molecular structure and reactivity. chemaxon.com

Geometry optimization is a fundamental DFT calculation that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. nih.gov For 3,4-(Methylenedioxy)thiophenol, this process involves calculating the forces on each atom and adjusting their positions until a stable structure, or energy minimum, is found. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. The electronic structure of aromatic thiols is significantly influenced by the interplay between the sulfur atom's lone pairs and the aromatic π-system. researchgate.net The presence of the electron-donating methylenedioxy group further affects the electron distribution within the benzene (B151609) ring.

| Parameter | Typical Value |

|---|---|

| C-S Bond Length (Å) | ~1.77 |

| S-H Bond Length (Å) | ~1.34 |

| Aromatic C-C Bond Length (Å) | ~1.39 - 1.41 |

| C-S-H Bond Angle (°) | ~96.5 |

| Aromatic Ring C-C-C Angle (°) | ~120 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom, which possesses lone pairs of electrons. The LUMO is anticipated to be distributed over the aromatic π-system. The interaction between these frontier orbitals governs how the molecule interacts with other chemical species. acs.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

| Orbital | Typical Energy (eV) |

|---|---|

| HOMO | -6.0 to -5.5 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.comchemrxiv.org It is used to predict sites for electrophilic and nucleophilic attack, as well as regions for hydrogen bonding. researchgate.netnih.gov In an MEP map, electron-rich regions, which are prone to electrophilic attack, are typically colored red, while electron-deficient regions, susceptible to nucleophilic attack, are colored blue. researchgate.netresearchgate.net Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the methylenedioxy group and the sulfur atom of the thiol group, due to their high electronegativity and lone pairs of electrons. These sites represent the primary locations for interaction with electrophiles. Conversely, a region of positive potential (blue) would be expected around the hydrogen atom of the thiol group, making it a potential site for nucleophilic interaction and hydrogen bonding.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a surface. osti.govaps.org

The interaction of thiol-containing molecules with metal surfaces is a well-studied phenomenon, particularly in the formation of self-assembled monolayers (SAMs). MD simulations can be employed to model the adsorption of this compound onto various interfaces, such as gold, silver, or platinum surfaces. acs.org These simulations would typically show the sulfur atom forming a strong bond with the metal surface. The simulations can reveal how the molecules orient themselves on the surface and pack together, which is influenced by van der Waals interactions between the aromatic rings and potential hydrogen bonding. osti.govappliedmineralogy.com This provides insight into the structure and stability of the resulting monolayer.

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT, used to solve the fundamental equations of quantum mechanics for a given molecular system. nih.gov These calculations provide deep insights into the intrinsic properties of molecules. For organosulfur compounds like this compound, these methods are invaluable for understanding aspects that are difficult to probe experimentally. researchgate.netnih.gov

Applications of quantum chemical calculations for this compound include the prediction of various thermochemical properties, such as its enthalpy of formation. Furthermore, these methods can be used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural elucidation of the molecule and its derivatives. chemaxon.com They also allow for the detailed study of reaction mechanisms, enabling the calculation of transition state structures and activation energies for chemical transformations involving the thiol or methylenedioxy groups. nih.gov

Calculation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Shifts)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These calculations provide insights into the molecular structure and electronic environment, which are directly related to the signals observed in experimental spectra.

Vibrational Frequencies: Theoretical vibrational analysis predicts the frequencies of infrared (IR) and Raman absorption, which correspond to the different modes of molecular vibration. By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are invaluable for assigning peaks in an experimental IR spectrum. For this compound, key vibrational modes would include the S-H stretch, C-S stretch, aromatic C-H stretches, and the characteristic symmetric and asymmetric stretches of the O-C-O group in the methylenedioxy ring.

Below is an illustrative table of theoretically predicted vibrational frequencies for key functional groups of this compound, typical of what a DFT calculation would yield.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| S-H Stretch | 2550 - 2600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric O-C-O Stretch | 1250 - 1280 |

| Symmetric O-C-O Stretch | 1030 - 1050 |

| C-S Stretch | 600 - 750 |

| Aromatic C=C Bending | 1450 - 1600 |

| Note: This table is illustrative. Actual calculated values would depend on the specific level of theory and basis set used. |

NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be accurately predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculation determines the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C). By referencing these shielding values to a standard, typically Tetramethylsilane (TMS), theoretical chemical shifts (δ) are obtained. These predictions are crucial for assigning complex spectra and confirming molecular structures.

An example of predicted NMR chemical shifts for this compound is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| SH | 3.0 - 4.0 | - |

| O-CH ₂-O | 5.9 - 6.1 | 101 - 103 |

| Aromatic CH | 6.5 - 7.2 | 108 - 125 |

| C -S | - | 128 - 132 |

| C -O | - | 146 - 149 |

| Note: This table is illustrative, showing typical ranges for the specified nuclei in similar chemical environments. |

Reaction Mechanism Elucidation

Theoretical chemistry is a key tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, activation energies and reaction enthalpies can be determined, providing a detailed picture of the reaction pathway.

For this compound, a relevant reaction for study would be its behavior as an antioxidant, specifically its reaction with a radical species (RO•). The mechanism would likely involve hydrogen atom transfer (HAT) from the thiol group:

C₇H₅O₂S-H + RO• → C₇H₅O₂S• + ROH

Computational studies would model this process by:

Optimizing the geometries of the reactants (this compound and the radical), the products (the thiyl radical and the alcohol), and the transition state structure.

Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.

Determining the reaction energy (ΔE) to establish whether the reaction is exothermic or endothermic.

Conformational Analysis

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For this compound, conformational flexibility exists primarily in two areas:

Orientation of the Thiol Group: The S-H bond can rotate relative to the plane of the benzene ring. Computational scans of the potential energy surface as a function of the C-C-S-H dihedral angle can identify the most stable (lowest energy) orientations.

Puckering of the Methylenedioxy Ring: The five-membered dioxole ring is not perfectly planar and can adopt different envelope or twisted conformations.

By performing geometry optimizations starting from various initial structures, the different stable conformers can be identified and their relative energies calculated. This information is important as the reactivity and spectroscopic properties of the molecule can be influenced by its predominant conformation.

| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) |

| Planar (S-H in plane with ring) | 0° | 0.0 (Global Minimum) |

| Perpendicular (S-H orthogonal to ring) | 90° | > 1.0 |

| Note: This is an illustrative table. The planar conformer is often the most stable for simple thiophenols. |

Structure-Property Relationship Predictions

Structure-property relationships, often quantified through Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate a molecule's structural or physicochemical features with its properties, such as biological activity or toxicity. researchgate.netnih.gov For this compound, predictions can be made by analyzing its key structural components in the context of established relationships for thiophenol and thiophene (B33073) derivatives. nih.govnih.gov

The primary features of this compound are:

The Thiol (-SH) Group: The thiol group is known to be a key pharmacophore for antioxidant activity. nih.gov Its ability to donate a hydrogen atom is central to scavenging free radicals. The S-H bond is generally weaker than an O-H bond in a corresponding phenol (B47542), which can enhance its effectiveness as a hydrogen atom donor. nih.gov

The Benzene Ring: This provides a rigid scaffold and a π-electron system that can stabilize the thiyl radical formed after hydrogen donation through resonance.

The Methylenedioxy Group (-O-CH₂-O-): This group, fused to the benzene ring, acts as a strong electron-donating group. By donating electron density to the aromatic ring, it can influence the electronic properties of the entire molecule. This electronic effect can stabilize the radical cation, which is relevant in antioxidant mechanisms involving single electron transfer (SET).

Based on QSAR studies of related phenols and thiophenols, the presence of electron-donating groups is often correlated with enhanced antioxidant activity. nih.gov Therefore, it can be predicted that this compound would be a potent antioxidant, potentially more so than unsubstituted thiophenol. Descriptors used in such QSAR models often include electronic parameters (like HOMO/LUMO energies and dipole moment), hydrophobic parameters (LogP), and shape descriptors, which all contribute to predicting the compound's activity. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block

As a synthetic intermediate, 3,4-(Methylenedioxy)thiophenol offers chemists a versatile scaffold for the introduction of the 3,4-methylenedioxyphenyl group, a common structural motif in many biologically active compounds and natural products.

The thiol functionality of this compound serves as a handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular frameworks. The protected catechol ring system is particularly significant in the synthesis of certain alkaloids, flavonoids, and pharmaceutical agents. For instance, the methylenedioxy group is a key feature in the structure of compounds like Paroxetine, an antidepressant. While direct synthesis routes using this compound as a starting material are not extensively documented in readily available literature, its potential as a precursor is evident from the known reactivity of thiophenols and the importance of the methylenedioxy moiety. The analogous compound, 3,4-methylenedioxyphenol (sesamol), is a well-known precursor in various syntheses, highlighting the value of this functional group arrangement google.com. The thiol group allows for nucleophilic substitution and addition reactions, providing a pathway to connect the aromatic ring to a larger molecular structure.